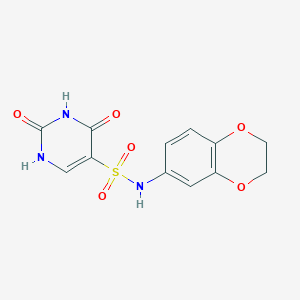
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a useful research compound. Its molecular formula is C12H11N3O6S and its molecular weight is 325.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxin moiety and a pyrimidine sulfonamide framework, which contributes to its biological activity. The molecular formula is C₁₅H₁₅N₃O₄S.
Antioxidant Activity
Research indicates that derivatives of benzodioxin compounds exhibit strong antioxidant properties. A study demonstrated that certain substituted benzodioxins can inhibit lipid peroxidation in human low-density lipoproteins (LDL), suggesting protective effects against oxidative stress . The most active compounds in this series were found to be significantly more potent than established antioxidants like probucol .
Antimicrobial Effects
The compound has shown promise in antimicrobial assays. For instance, derivatives synthesized from the parent structure were evaluated for their inhibitory effects against various bacterial strains. These studies revealed moderate activity against Gram-positive bacteria, indicating potential for development as antimicrobial agents .
Anti-Diabetic Potential
In a recent study focused on α-glucosidase enzyme inhibition, the compound demonstrated weak inhibitory activity. However, modifications to the structure could enhance this property, suggesting avenues for further research into its anti-diabetic potential .
The biological activities of this compound are believed to involve multiple mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups in the structure may facilitate the scavenging of free radicals.
- Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
Case Study 1: Lipid Peroxidation Inhibition
A series of 2,3-dihydro-1,4-benzodioxin derivatives were tested for their ability to inhibit LDL oxidation. The results indicated that these compounds could significantly reduce oxidative damage in vitro, thereby supporting their use as therapeutic agents for cardiovascular diseases .
Case Study 2: Antimicrobial Activity Assessment
In vitro studies assessed the antimicrobial efficacy of newly synthesized derivatives against common pathogens. Results showed moderate activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antimicrobial therapies .
Data Summary
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O6S/c16-11-10(6-13-12(17)14-11)22(18,19)15-7-1-2-8-9(5-7)21-4-3-20-8/h1-2,5-6,15H,3-4H2,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBYRISUJMUKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














